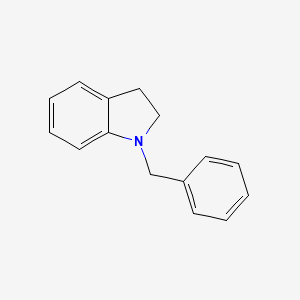

1-Benzylindoline

Descripción general

Descripción

1-Benzylindoline is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is characterized by a benzyl group attached to the nitrogen atom of the indoline ring. This structural motif is found in a range of pharmacologically relevant compounds, particularly those with activity against acetylcholinesterase, an enzyme involved in neurotransmission .

Synthesis Analysis

The synthesis of 1-Benzylindoline derivatives has been explored through various methods. One approach involves the palladium-catalyzed arylation of 2-allylanilines, leading to the formation of N-aryl-2-benzylindolines. This method demonstrates the ability to control selectivity through in situ catalyst modification . Another synthesis route utilizes organocatalytic enantioselective Pictet-Spengler reactions to produce 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, highlighting the importance of regio- and enantioselectivity in the synthesis of biologically relevant compounds . Additionally, a catalyst-free synthesis has been reported for the formation of fused 1,2,3-triazole and isoindoline derivatives, showcasing a simple and mild approach to complex structures .

Molecular Structure Analysis

The molecular structure of 1-Benzylindoline derivatives can be complex, with various substituents influencing the overall shape and electronic properties of the molecule. For instance, the synthesis of benzo[c]cinnoline derivatives has been reported, where the structural characterization revealed significant helical distortion of the heterocyclic ring, which could impact the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

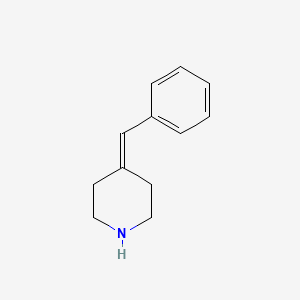

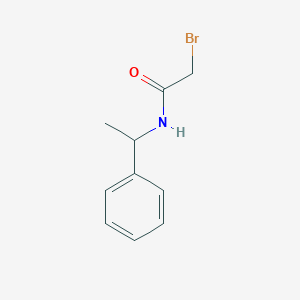

1-Benzylindoline and its derivatives participate in a variety of chemical reactions. For example, the synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals has been developed, providing access to these structures with excellent yields . Furthermore, the palladium-catalyzed carbonylative synthesis of 2-benzylideneindolin-3-ones from 2-iodoanilines and arylacetylenes has been established, using formic acid as the CO source .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzylindoline derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a 1-oxoindan-2-yl moiety in compound 13e resulted in potent anti-acetylcholinesterase activity and a marked increase in acetylcholine content in the rat cerebral cortex . The structural features of these compounds, such as the presence of a benzyl group and the indoline ring system, are crucial for their biological activity and pharmacological potential.

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Heterocyclic Compounds

- Summary of the Application: 1-Benzylindoline is used as a reactant in the synthesis of new spiro [indoline-pyranopyrimidines] derivatives . These derivatives are synthesized with high efficiency .

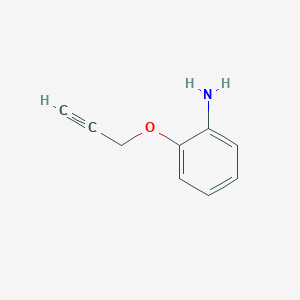

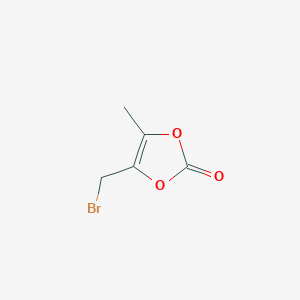

- Methods of Application: The method involves the use of Fe3O4/Zn-metal organic framework magnetic nanostructures as a magnetic nanocatalyst during the three-component reaction of malononitrile, indoline-2,3-dione . 1-Benzylindoline-2,3-dione was synthesized using indoline-2,3-dione, benzyl halide, potassium carbonate, and potassium iodide in acetonitrile .

- Results or Outcomes: The catalytic activity results of Fe3O4/Zn-metal organic framework magnetic nanostructures showed that, in addition to recyclability, derivatives could be synthesized in less time than previously reported methods .

Application 2: Antimicrobial Agent

- Summary of the Application: 1-Benzylindoline is used in the synthesis of Fe3O4/Zn-metal organic framework magnetic nanostructures, which have antimicrobial properties .

- Methods of Application: The Fe3O4/Zn-metal organic framework magnetic nanostructures were synthesized using the microwave-assisted method . After confirming the Fe3O4/Zn-metal organic framework magnetic nanostructures, its antimicrobial properties against Gram-positive bacterial, Gram-negative bacterial, and fungal strains were studied .

- Results or Outcomes: The results showed that the high specific surface area of Fe3O4/Zn-metal organic framework magnetic nanostructures caused the antimicrobial power of nanoparticles to be high, and the observed antimicrobial effects were higher than some known commercial antimicrobial drugs .

Application 3: Synthesis of Indolo[2,3-b]quinoxaline Dyes

- Summary of the Application: 1-Benzylindoline is used in the synthesis of indolo[2,3-b]quinoxaline dyes derived from anthraquinone for n-type materials . These compounds have potential to be used as n-type materials for optoelectronic devices .

- Methods of Application: The compounds were synthesized through a cyclo-condensation reaction . Their absorption and photoluminescence properties were investigated in various solvents and in neat solid film .

- Results or Outcomes: The compounds show intramolecular charge transfer transitions (ICT) in the range of 501–561 nm with high molar absorption coefficient . They emit in the range of 580–648 nm in solutions and 672–700 nm (red region) in neat solid films .

Application 4: Synthesis of Nitrogen-Containing Heterocyclic Compounds

- Summary of the Application: 1-Benzylindoline is used in the synthesis of nitrogen-containing heterocyclic compounds . These compounds are prevalent in various natural products, medicines, agrochemicals, and organic functional materials .

- Methods of Application: The compounds were synthesized from benzyne intermediates . The cycloaddition of benzynes is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds .

- Results or Outcomes: The synthesis of nitrogen-containing heterocyclic compounds from benzyne intermediates offers an alternative strategy to the conventional metal-catalyzed activation approaches .

Application 5: Synthesis of Sulfonamide-Based Indole Analogs

- Summary of the Application: 1-Benzylindoline is used in the synthesis of sulfonamide-based indole analogs . These analogs have been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

- Methods of Application: The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced . The synthesis involves various techniques, including the use of reduced oxindole .

- Results or Outcomes: The synthesized indole-sulfonamide derivatives have shown strong antimicrobial actions .

Application 6: Synthesis of 1,2,3-Triazoles

- Summary of the Application: 1-Benzylindoline is used in the synthesis of 1,2,3-triazoles . These compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

- Methods of Application: The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .

- Results or Outcomes: The synthesized 1,2,3-triazoles have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .

Safety And Hazards

Propiedades

IUPAC Name |

1-benzyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJGPICKZXXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445202 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylindoline | |

CAS RN |

61589-14-8 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

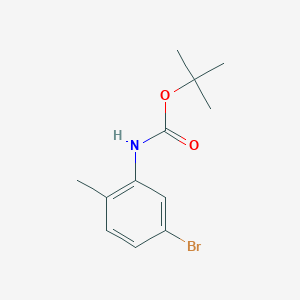

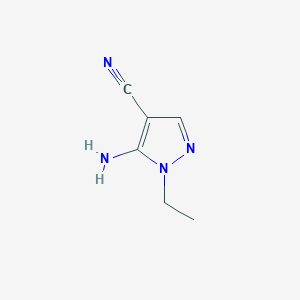

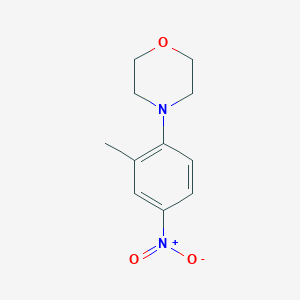

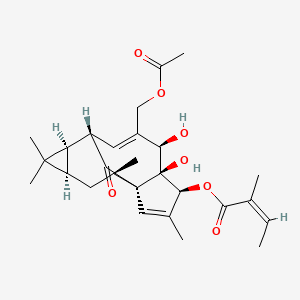

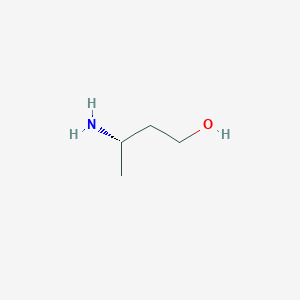

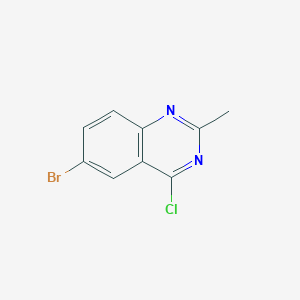

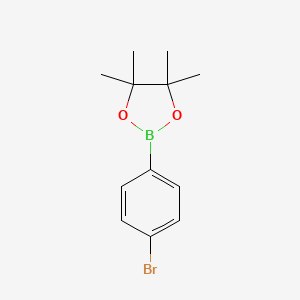

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)

![(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B1278189.png)